N,6-Dimethyl-N-((methylamino)carbonyl)ergoline-8beta-carboxamide
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Overview
Description
N,6-Dimethyl-N-((methylamino)carbonyl)ergoline-8beta-carboxamide is a complex organic compound belonging to the ergoline family Ergoline derivatives are known for their diverse biological activities and are often used in pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,6-Dimethyl-N-((methylamino)carbonyl)ergoline-8beta-carboxamide typically involves multiple steps, starting from basic ergoline structures. The process includes:
Methylation: Introduction of methyl groups at specific positions on the ergoline skeleton.
Carbamoylation: Formation of the carbamoyl group through reactions with methyl isocyanate or similar reagents.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for yield and purity, often involving continuous monitoring and adjustments to reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N,6-Dimethyl-N-((methylamino)carbonyl)ergoline-8beta-carboxamide undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to yield reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions at specific positions on the ergoline ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Scientific Research Applications
N,6-Dimethyl-N-((methylamino)carbonyl)ergoline-8beta-carboxamide has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, particularly in neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as receptors or enzymes. The mechanism involves binding to these targets, leading to modulation of biological pathways. For example, ergoline derivatives are known to interact with dopamine receptors, influencing neurotransmission and related physiological processes.
Comparison with Similar Compounds
Similar Compounds
Cabergoline: Another ergoline derivative with similar structural features.
Ergine: A naturally occurring ergoline alkaloid.
Lysergic Acid Diethylamide: A well-known semi-synthetic ergoline derivative.
Uniqueness
N,6-Dimethyl-N-((methylamino)carbonyl)ergoline-8beta-carboxamide is unique due to its specific methyl and carbamoyl substitutions, which confer distinct chemical and biological properties compared to other ergoline derivatives. These modifications can influence its binding affinity, selectivity, and overall pharmacological profile.
Properties
CAS No. |
81409-87-2 |
---|---|
Molecular Formula |
C19H24N4O2 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(6aR,9R)-N,7-dimethyl-N-(methylcarbamoyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C19H24N4O2/c1-20-19(25)23(3)18(24)12-7-14-13-5-4-6-15-17(13)11(9-21-15)8-16(14)22(2)10-12/h4-6,9,12,14,16,21H,7-8,10H2,1-3H3,(H,20,25)/t12-,14?,16-/m1/s1 |
InChI Key |
XIRNJQAQAMGOOZ-QXDOLYAVSA-N |
Isomeric SMILES |
CNC(=O)N(C)C(=O)[C@@H]1CC2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)C |
Canonical SMILES |
CNC(=O)N(C)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C |
Origin of Product |
United States |
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